3-Amino-2-bromo-5-methylnaphthalene-1,4-dione

Catalog No.
S12300591
CAS No.
192718-98-2
M.F
C11H8BrNO2
M. Wt
266.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione

CAS Number

192718-98-2

Product Name

3-Amino-2-bromo-5-methylnaphthalene-1,4-dione

IUPAC Name

3-amino-2-bromo-5-methylnaphthalene-1,4-dione

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

InChI

InChI=1S/C11H8BrNO2/c1-5-3-2-4-6-7(5)11(15)9(13)8(12)10(6)14/h2-4H,13H2,1H3

InChI Key

GAJHIHMKTAOXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)N)Br

3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Its molecular structure features a naphthalene ring substituted with an amino group, a bromine atom, and two ketone functionalities. This compound is characterized by its potential reactivity due to the presence of the bromine atom and the electron-withdrawing nature of the ketone groups, which can influence its chemical behavior and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation and Reduction Reactions: The ketone groups can undergo redox reactions, allowing for transformations into alcohols or carboxylic acids.
  • Coupling Reactions: This compound can be utilized in coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds, expanding its utility in organic synthesis .

Research indicates that naphthoquinone derivatives exhibit a range of biological activities, including antioxidant, antibacterial, and anticancer properties. Specifically, 3-amino derivatives have shown promise in protecting cellular components from oxidative damage and inhibiting the growth of various cancer cell lines. The presence of the amino group may enhance its interaction with biological targets, potentially increasing its efficacy .

The synthesis of 3-amino-2-bromo-5-methylnaphthalene-1,4-dione typically involves several steps:

  • Bromination: The starting material, 5-methylnaphthalene-1,4-dione, undergoes bromination using bromine or N-bromosuccinimide in suitable solvents such as chloroform or carbon tetrachloride.
  • Amination: The resulting brominated compound is then treated with an amine under appropriate conditions to introduce the amino group.
  • Purification: The final product is purified using recrystallization techniques to obtain high purity and yield .

3-Amino-2-bromo-5-methylnaphthalene-1,4-dione has several applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting oxidative stress-related diseases and cancers.
  • Material Science: Its unique properties could be harnessed in developing novel materials with specific electronic or optical characteristics .

Studies have demonstrated that naphthoquinones can interact with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that 3-amino-2-bromo-5-methylnaphthalene-1,4-dione may bind effectively to target proteins involved in redox processes or DNA replication. These interactions could elucidate its mechanism of action and potential therapeutic effects against diseases like cancer .

Several compounds share structural similarities with 3-amino-2-bromo-5-methylnaphthalene-1,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1,4-naphthoquinoneNaphthoquinone structureLacks amino group; primarily used in dyes
3-Amino-1,4-naphthoquinoneNaphthoquinone structureExhibits strong anticancer activity
5-Methyl-1,4-naphthoquinoneMethyl substitution at position 5Known for antioxidant properties
2-Chloro-3-methylnaphthalene-1,4-dioneChlorine instead of bromineDifferent halogen substitution affects reactivity

Uniqueness

The uniqueness of 3-amino-2-bromo-5-methylnaphthalene-1,4-dione lies in its specific combination of functional groups: an amino group enhances its biological activity while the bromine atom provides distinct reactivity not found in other similar compounds. This combination allows for a broader range of chemical transformations and potential applications in medicinal chemistry compared to its counterparts .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

264.97384 g/mol

Monoisotopic Mass

264.97384 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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